

Application Notes and Protocols for Studying BMS-795311 Pharmacodynamics in Animal Models

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Compound of Interest

Compound Name: BMS-795311

Cat. No.: B15617822

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Introduction

BMS-795311 is a potent and orally bioavailable inhibitor of the cholesteryl ester transfer protein (CETP).[1][2] CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL).[3][4] Inhibition of CETP is a therapeutic strategy aimed at increasing HDL cholesterol (HDL-C) levels, which is generally considered beneficial for cardiovascular health. These application notes provide detailed methodologies for utilizing relevant animal models to study the pharmacodynamics of **BMS-795311**.

Mechanism of Action of CETP and Inhibition by BMS-795311

CETP plays a central role in lipoprotein metabolism by mediating the exchange of neutral lipids. It facilitates the transfer of cholesteryl esters from HDL to VLDL and LDL in exchange for triglycerides.[3][4] This process ultimately leads to lower levels of HDL-C. **BMS-795311** inhibits this transfer, resulting in an increase in plasma HDL-C levels.[1][2]

Animal Models for Pharmacodynamic Studies

Since rodents do not naturally express CETP, transgenic mice expressing human CETP are the most relevant models for studying CETP inhibitors.[5] Hamsters, which naturally express CETP, are also a suitable, non-transgenic alternative.[1][2]

- Human CETP (hCETP)/apoB-100 Dual Transgenic (Tg) Mice: This model is ideal for assessing the direct impact of **BMS-795311** on human CETP in a murine background. The inclusion of the human apoB-100 transgene provides a more human-like lipoprotein profile.
- Moderately Fat-Fed Hamsters: This model offers the advantage of a natural CETP expression and a diet-induced dyslipidemia that can be relevant for studying the effects of CETP inhibitors in a metabolic syndrome-like state.

Quantitative Pharmacodynamic Data of **BMS-795311** in Animal Models

The following tables summarize the key in vivo pharmacodynamic effects of **BMS-795311**.

Animal Model	Dosage	Route of Administration	Duration	Key Pharmacodynamic Endpoint	Result	Reference
hCETP/apoB-100 dual Tg mice	1 mg/kg	Oral	8 hours	CETP Activity Inhibition	Significant inhibition of CETP activity observed at the 8-hour time point.	[1]
hCETP/apoB-100 dual Tg mice	3 mg/kg	Oral	Not Specified	CETP Activity Inhibition	Dose-dependent inhibition of plasma cholesteryl ester transfer activity.	[1]
Moderately fat-fed hamsters	3 mg/kg	Oral (p.o.)	3 days	HDL-C Content	Increased plasma high-density lipoprotein-cholesterol (HDL-C) content.	[1]
Moderately fat-fed hamsters	10 mg/kg	Oral (p.o.)	3 days	HDL-C Content	Increased plasma high-density lipoprotein-cholesterol	[1]

(HDL-C)

content.

Experimental Protocols

Protocol 1: Evaluation of **BMS-795311** Efficacy in hCETP/apoB-100 Dual Transgenic Mice

Objective: To determine the effect of orally administered **BMS-795311** on plasma CETP activity and lipid profiles in hCETP/apoB-100 dual transgenic mice.

Materials:

- hCETP/apoB-100 dual transgenic mice
- **BMS-795311**
- Vehicle for oral gavage (e.g., 0.5% methylcellulose)
- Blood collection tubes (e.g., EDTA-coated)
- Centrifuge
- Plasma storage tubes
- CETP Activity Assay Kit (fluorometric)[6][7]
- HDL and LDL/VLDL Cholesterol Assay Kit[8][9][10]

Procedure:

- Animal Acclimation: Acclimate mice to the housing conditions for at least one week prior to the experiment.
- Dosing:
 - Prepare a suspension of **BMS-795311** in the vehicle at the desired concentrations (e.g., 1 mg/mL and 3 mg/mL).

- Administer a single oral dose of **BMS-795311** or vehicle to the mice via oral gavage.
- Blood Collection:
 - Collect blood samples via a suitable method (e.g., retro-orbital sinus or tail vein) at baseline (pre-dose) and at specified time points post-dose (e.g., 2, 4, 8, and 24 hours).
 - Collect blood into EDTA-coated tubes.
- Plasma Preparation:
 - Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C to separate the plasma.
 - Carefully collect the plasma supernatant and store at -80°C until analysis.
- Pharmacodynamic Analysis:
 - CETP Activity Assay: Measure CETP activity in the plasma samples using a fluorometric CETP activity assay kit according to the manufacturer's instructions.[\[6\]](#)[\[7\]](#)
 - Lipid Profile Analysis: Measure HDL-C and LDL-C levels in the plasma samples using a commercially available cholesterol assay kit.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Protocol 2: Assessment of **BMS-795311** on HDL-C in Moderately Fat-Fed Hamsters

Objective: To evaluate the effect of repeated oral administration of **BMS-795311** on plasma HDL-C levels in a diet-induced dyslipidemia hamster model.

Materials:

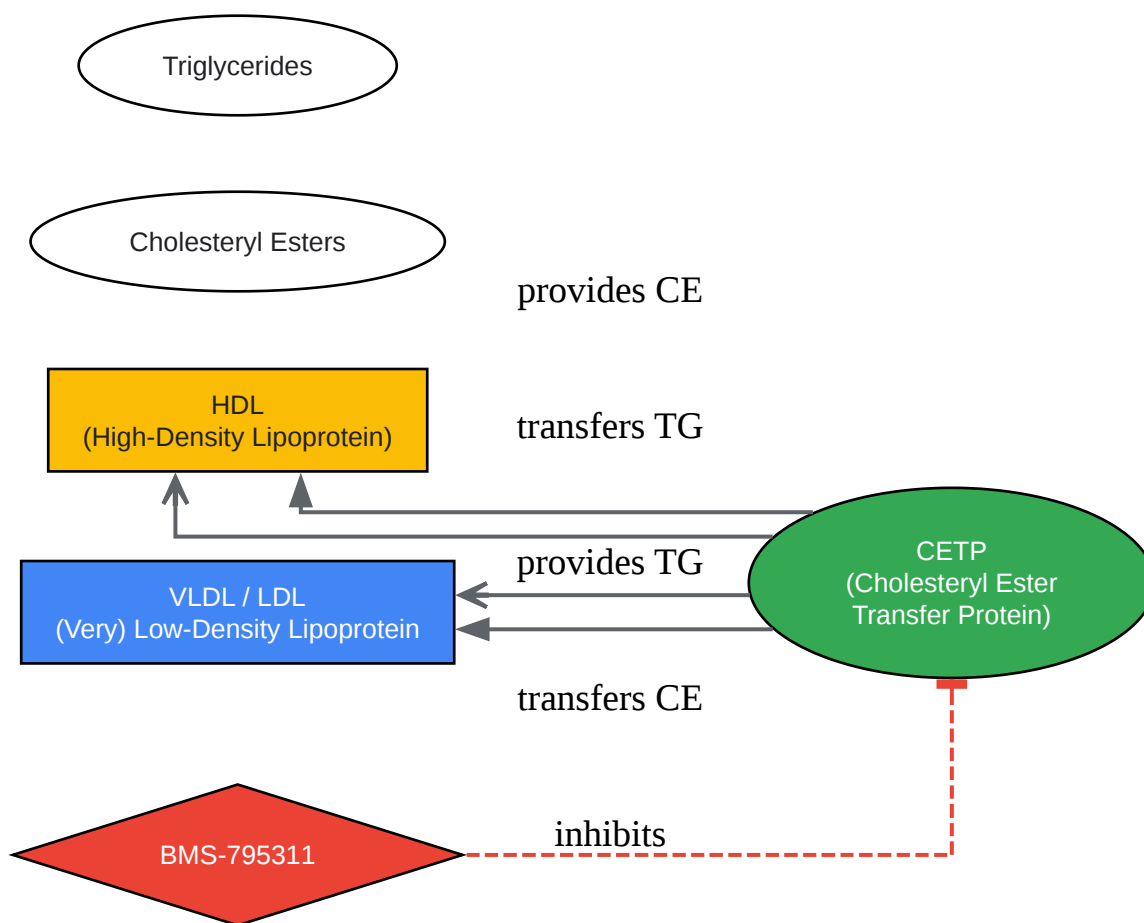
- Syrian Golden Hamsters
- High-fat diet
- **BMS-795311**
- Vehicle for oral gavage

- Blood collection and processing supplies (as in Protocol 1)
- HDL and LDL/VLDL Cholesterol Assay Kit

Procedure:

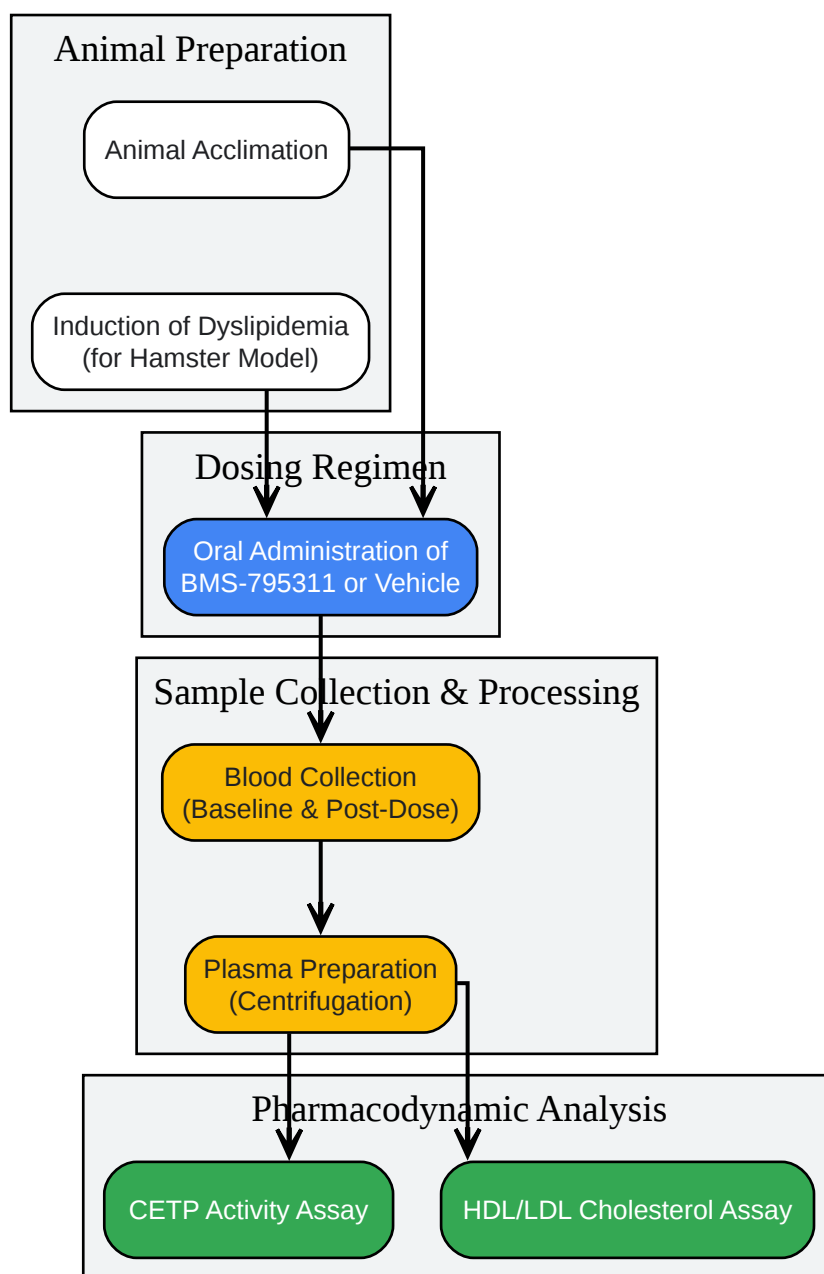
- Induction of Dyslipidemia: Feed hamsters a high-fat diet for a specified period (e.g., 2-4 weeks) to induce a dyslipidemic phenotype.
- Dosing:
 - Prepare suspensions of **BMS-795311** in the vehicle at the desired concentrations (e.g., 3 mg/mL and 10 mg/mL).
 - Administer **BMS-795311** or vehicle once daily via oral gavage for 3 consecutive days.
- Blood Collection:
 - Collect blood samples at baseline (before the first dose) and at a specified time after the final dose (e.g., 24 hours).
- Plasma Preparation: Prepare and store plasma as described in Protocol 1.
- Pharmacodynamic Analysis:
 - Measure HDL-C and LDL-C levels in the plasma samples using a cholesterol assay kit.

Visualizations



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Caption: CETP-mediated lipid transfer and its inhibition by **BMS-795311**.



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